molecular formula C24H28FNO2 B12495379 3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol

3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol

Cat. No.: B12495379
M. Wt: 381.5 g/mol
InChI Key: CWLSLHRDJGRLJL-UHFFFAOYSA-N
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Description

3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol is a complex organic compound that features a unique structure combining adamantane and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylmethanol with 3-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions to form 3-[(4-fluorophenyl)methoxy]phenylmethanol . This intermediate is then reacted with adamantan-1-amine under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound could be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the adamantane moiety could enhance membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)methoxy]phenylmethanol
  • Adamantan-1-amine
  • 4-Fluorophenylmethanol

Uniqueness

3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol is unique due to its combination of the adamantane and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28FNO2

Molecular Weight

381.5 g/mol

IUPAC Name

3-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]adamantan-1-ol

InChI

InChI=1S/C24H28FNO2/c25-21-6-4-17(5-7-21)15-28-22-3-1-2-18(9-22)14-26-23-10-19-8-20(11-23)13-24(27,12-19)16-23/h1-7,9,19-20,26-27H,8,10-16H2

InChI Key

CWLSLHRDJGRLJL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC(=CC=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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